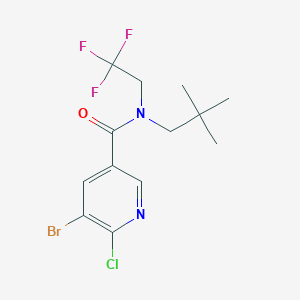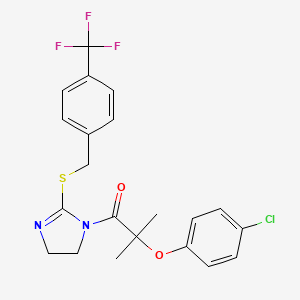
2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H20ClF3N2O2S and its molecular weight is 456.91. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal-Organic Frameworks and Environmental Sensing
Research has shown that thiophene-based metal-organic frameworks (MOFs) demonstrate significant potential in environmental sensing, particularly for detecting environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These compounds, constructed using thiophene-functionalized dicarboxylic acid, exhibit high selectivity and sensitivity, making them viable for recyclable detection applications. This innovation represents a leap forward in environmental monitoring and safety protocols, leveraging the compound's unique properties for enhanced detection mechanisms (Zhao et al., 2017).
Anticancer Research
Another significant area of application for related compounds is in anticancer research. Benzimidazoles bearing an oxadiazole nucleus, synthesized under microwave irradiation, have shown notable in vitro anticancer activity. These compounds, particularly those with a 2,4-dichlorophenyl oxadiazol-2-yl moiety, demonstrated significant growth inhibition activity in cancer cell lines, highlighting their potential as lead compounds in anticancer drug development (Rashid et al., 2012).
Antioxidant Properties
The exploration of novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles for their antioxidant activities has provided insights into their potential therapeutic applications. Compounds synthesized in this study exhibited significant in vitro antioxidant properties, demonstrating their capability to inhibit lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity in rat liver microsomes. Such findings suggest the utility of these compounds in developing treatments that mitigate oxidative stress-related diseases (Alp et al., 2015).
Aromatase Inhibition
Research on 1-(benzofuran-2-yl)-1-(1H-imidaz-1-yl) alkanes as inhibitors of P450 aromatase (P450Arom) revealed low stereospecificity among enantiomers. These findings are crucial in the context of developing selective aromatase inhibitors, which are essential for treating hormone-sensitive cancers. The study's insights into the low enantioselectivity ratios and reversed stereoselectivity offer a foundation for further refinement of these compounds for therapeutic use (Khodarahmi et al., 1998).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N2O2S/c1-20(2,29-17-9-7-16(22)8-10-17)18(28)27-12-11-26-19(27)30-13-14-3-5-15(6-4-14)21(23,24)25/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFPCUYMRNXGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)
![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)


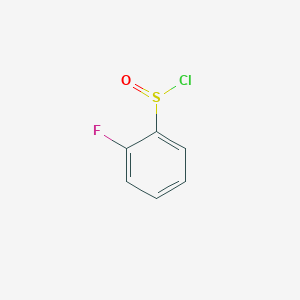
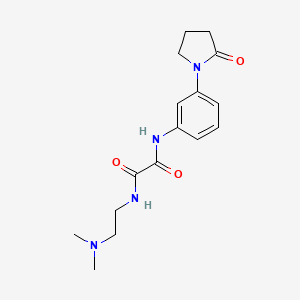

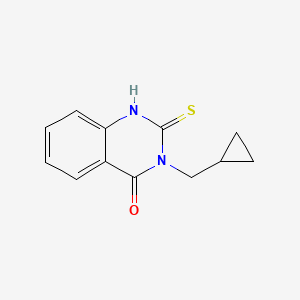
![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)

![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)
